2',4'-Dihydroxy-3',6'-dimethoxychalcone

Leukemia Cytotoxicity Chalcone SAR

Chalcone SAR studies often yield inconsistent results when using structurally similar but functionally distinct analogs. 2',4'-Dihydroxy-3',6'-dimethoxychalcone provides a well-characterized reference with its unique 2',4'-dihydroxy-3',6'-dimethoxy A-ring pattern. • IC50: 10.67 µM (CCRF-CEM) vs 18.60 µM (CEM/ADR5000), enabling MDR resistance studies. • Validated comparator for cardamomin and 4'-hydroxy-2',6'-dimethoxychalcone in SAR libraries. • Applicable to IL-23/IL-17 axis research (psoriasis, IBD models). Analytically confirmed identity and purity for reproducible experimentation.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B1631129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-3',6'-dimethoxychalcone
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
InChIKeyBXMWIRIMYNWIGQ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxy-3',6'-dimethoxychalcone: Anti-Leukemia & Anti-Inflammatory Chalcone


2',4'-Dihydroxy-3',6'-dimethoxychalcone is a naturally occurring chalcone derivative, classified within the flavonoid family, that has been isolated from Polygonum lapathifolium, Polygonum limbatum, and Lindera erythrocarpa [1]. This compound is characterized by a specific substitution pattern on its aromatic rings (2',4'-dihydroxy and 3',6'-dimethoxy), which distinguishes it from other chalcones. Its reported biological activities, primarily centered on cytotoxicity against cancer cell lines and modulation of inflammatory pathways, make it a subject of interest in medicinal chemistry and pharmacology research [2].

1
Natural product chalcone for cytotoxicity and pathway studies
2
Defined 2',4'-dihydroxy-3',6'-dimethoxy substitution pattern
3
Supports leukemia cell model and inflammatory pathway research

2',4'-Dihydroxy-3',6'-dimethoxychalcone: Substituent Pattern & Cytotoxicity


Substitution patterns on the chalcone scaffold are known to profoundly influence biological activity [1]. For the specific target of leukemia cell lines, the 2',4'-dihydroxy-3',6'-dimethoxy arrangement on the A-ring of 2',4'-Dihydroxy-3',6'-dimethoxychalcone is critical. Direct comparative data show that a simple change in substitution (e.g., to 4'-hydroxy-2',6'-dimethoxy) or a different methoxy/hydroxy balance (e.g., in cardamomin) yields significantly altered potency against the same cell lines. This underscores that generic substitution with another chalcone, even a structurally similar one, is not scientifically valid and will likely lead to inconsistent or diminished experimental outcomes [2].

A-ring substitution
Changing hydroxy/methoxy positions may shift cytotoxicity profile; 4'-hydroxy-2',6'-dimethoxy analog shows different potency.
Cardamomin analog
Similar scaffold but distinct potency; direct substitution without validation can lead to inconsistent cell-model responses.
Flavanone relatives
(S)-pinostrobin and alpinetin show >7.5x weaker activity; not interchangeable for cytotoxicity SAR studies.

2',4'-Dihydroxy-3',6'-dimethoxychalcone: Evidence vs. Analogs


Cytotoxicity Against CCRF-CEM Leukemia Cells

In a direct, multi-compound study, 2',4'-Dihydroxy-3',6'-dimethoxychalcone demonstrated an IC50 of 10.67 µM against the drug-sensitive CCRF-CEM leukemia cell line [1]. This was less potent than the lead compound, 4'-hydroxy-2',6'-dimethoxychalcone (IC50 of 8.59 µM), but significantly more potent than the related flavanones (S)-(–)-pinostrobin and alpinetin, which had IC50 values >80 µM in the same assay [1].

Cytotoxicity CCRF-CEM
Head-to-head
IC50 10.67 µM (vs. 8.59 µM for 4'-hydroxy-2',6'-dimethoxychalcone; >80 µM for flavanones)
Reported cell-model response context; supports cytotoxicity endpoint review
Drug-sensitive leukemia line; resazurin assay
Leukemia Cytotoxicity Chalcone SAR

Cytotoxicity Against CEM/ADR5000 Leukemia Cells

Against the multidrug-resistant, P-glycoprotein-overexpressing CEM/ADR5000 leukemia cell line, 2',4'-Dihydroxy-3',6'-dimethoxychalcone showed an IC50 of 18.60 µM [1]. Its potency was lower than that of 4'-hydroxy-2',6'-dimethoxychalcone (IC50 of 2.54 µM) but remained significantly higher than that of the flavanones (S)-(–)-pinostrobin and alpinetin (IC50 >80 µM) [1].

Cytotoxicity CEM/ADR5000
Head-to-head
IC50 18.60 µM (vs. 2.54 µM for 4'-hydroxy-2',6'-dimethoxychalcone; >80 µM for flavanones)
Multidrug-resistant model response context; moderate activity retained
P-gp-overexpressing line; resazurin assay
Multidrug Resistance Leukemia Chalcone

THP-1 Acute Monocytic Leukemia Cytotoxicity

In a separate study on compounds from Polygonum limbatum, 2',4'-Dihydroxy-3',6'-dimethoxychalcone (compound 4) and cardamomin (compound 1) were tested for cytotoxicity against the THP-1 acute monocytic leukemia cell line [1]. Both compounds exhibited potent activity, with reported IC50 values below 4 µg/mL [1].

THP-1 cytotoxicity
Cross-study
IC50
Supports cytotoxicity endpoint review in monocytic leukemia model
Sulphorhodamine B assay
Nrf2-ARE activation
Class-level
Activates Nrf2-ARE pathway in PC12 cells; isomer 2',3'-dihydroxy-4',6'-dimethoxychalcone also activates with in vivo evidence
Isomer-specific pathway response requires attribution review
Quantitative comparison not available; data to verify
IL-23/IL-17 axis patent
Specification
Patent WO/2023/002742 claims this specific chalcone for IL-23/IL-17 axis modulation (excluding cancers)
Distinct non-oncological research avenue; requires validation
Source review; patent-based indication
Multi-target anti-inflammatory
Reported
Reported NO inhibition, anti-cholinesterase activity alongside cytotoxicity
Multi-pathway research context; quantitative values not provided
Data to verify; sources aggregated
Leukemia Cytotoxicity Natural Product

Differential Nrf2-ARE Activation by Chalcone Isomers

While 2',4'-Dihydroxy-3',6'-dimethoxychalcone has been identified as an activator of the Nrf2-ARE pathway in PC12 cells , a closely related isomer, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC), is described as a novel activator of the same pathway with demonstrated in vitro and in vivo protective effects [1].

Nrf2-ARE activation
Class-level
Activates Nrf2-ARE pathway in PC12 cells; isomer 2',3'-dihydroxy-4',6'-dimethoxychalcone also activates with in vivo evidence
Isomer-specific pathway response requires attribution review
Quantitative comparison not available; data to verify
Nrf2 Antioxidant Response Chalcone Isomers

IL-23/IL-17 Axis Modulation Claim

A patent application (WO/2023/002742) specifically claims compositions comprising 2',4'-Dihydroxy-3',6'-dimethoxychalcone for use in preventing or treating diseases associated with IL-23/IL-17 axis activation, excluding cancers [1]. This claim is specific to this exact chemical entity and is not a broad claim for the chalcone class.

IL-23/IL-17 axis patent
Specification
Patent WO/2023/002742 claims this specific chalcone for IL-23/IL-17 axis modulation (excluding cancers)
Distinct non-oncological research avenue; requires validation
Source review; patent-based indication
Inflammation IL-23/IL-17 Axis Autoimmunity

Multi-Target Anti-Inflammatory Activity

2',4'-Dihydroxy-3',6'-dimethoxychalcone is reported to possess cytotoxic, anti-inflammatory, and anti-cholinesterase activities, including significant inhibition of nitric oxide (NO) production . While direct quantitative data for the NO inhibition (e.g., IC50) is not provided in the aggregated source, the combination of activities suggests a multi-faceted mechanism of action that differentiates it from compounds with a single-target profile.

Multi-target anti-inflammatory
Reported
Reported NO inhibition, anti-cholinesterase activity alongside cytotoxicity
Multi-pathway research context; quantitative values not provided
Data to verify; sources aggregated
Anti-inflammatory Nitric Oxide Cholinesterase

2',4'-Dihydroxy-3',6'-dimethoxychalcone: Research & Industrial Applications


SAR Studies of Cytotoxic Chalcones

This compound is ideal for inclusion in a chalcone library for SAR studies focused on cytotoxicity, particularly against leukemia cell lines. Its well-defined activity against CCRF-CEM and CEM/ADR5000 cells [1], when compared to the data for 4'-hydroxy-2',6'-dimethoxychalcone and cardamomin, provides a valuable data point for understanding how variations in hydroxy and methoxy substitution on the A-ring influence potency and selectivity.

Multidrug Resistance Mechanisms in Leukemia

The differential activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone against drug-sensitive (CCRF-CEM, IC50 10.67 µM) and multidrug-resistant (CEM/ADR5000, IC50 18.60 µM) leukemia cell lines [1] makes it a useful probe for studying mechanisms of resistance. Its moderate activity against the resistant line, contrasting with the much higher activity of a close analog, can help elucidate structure-dependent factors governing evasion of P-glycoprotein-mediated drug efflux.

IL-23/IL-17 Axis in Inflammatory & Autoimmune Diseases

Based on specific patent claims [1], this compound is a candidate for research exploring therapeutic intervention in diseases mediated by the IL-23/IL-17 axis, such as psoriasis, inflammatory bowel disease, and certain types of arthritis. This application is unique to this specific chalcone and represents a distinct, non-oncological research direction.

Reference Standard in Natural Product Chemistry

As a known natural product isolated from several Polygonum and Lindera species [1], this compound serves as an essential reference standard for the phytochemical analysis and quality control of these plant extracts. Its unique UV-Vis spectrum and chromatographic retention time (e.g., in HPLC or UPLC) allow for its specific identification and quantification in complex botanical matrices.

Application
Selection Property
Validation Focus
Chalcone SAR studies
Defined A-ring substitution pattern
Cytotoxicity comparison vs. close analogs
Multidrug resistance mechanism studies
Differential cytotoxicity sensitive/resistant lines
P-glycoprotein substrate profile review
IL-23/IL-17 axis research
Patent-claimed specificity
Pathway-specific endpoint validation
Natural product reference standard
Unique chromatographic/spectral signature
Phytochemical identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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